5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol
Overview
Description
5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol (HFIP) is an organofluorine compound with a wide range of applications in scientific research. It is a colorless, volatile liquid that is soluble in organic solvents and has a boiling point of 103°C. HFIP is used as a reagent in organic synthesis, as a solvent, and as a reactant in the production of fluorinated compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other fluorinated compounds. In addition, HFIP has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.
Scientific Research Applications
Identification and Characterization
- A study identified 5-(2-Aminopropyl)benzofuran and its isomers in internet purchased products, indicating its use in research chemicals. These chemicals were separable by gas chromatography as heptafluorobutyramide derivatives, showing the relevance of fluorinated compounds in analytical chemistry (Stańczuk et al., 2013).
Physicochemical Properties and Applications
- A comprehensive study on the synthesis, physicochemical properties, and solid-state structures of oligothiophenes, including fluorocarbon-substituted molecules, highlighted their potential in molecular and polymeric electronics. These studies provide insight into the role of fluorocarbon substitutions like heptafluoro groups in determining molecular properties (Facchetti et al., 2004).
Structural and Chemical Analysis
- An investigation into iodine heptafluoride, a compound structurally related to 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol, provided insights into its crystalline structure and bond lengths. Such studies are crucial for understanding the fundamental properties of heptafluorinated compounds (Marx et al., 1994).
Environmental Impact and Biotransformation
- Research on the biotransformation of fluorotelomer alcohols in sediment systems highlighted the environmental pathways and degradation products of fluorinated compounds. This is relevant for understanding the environmental fate of compounds like 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol (Zhao et al., 2013).
Synthesis and Derivatives
- A study focused on the synthesis of telechelic fluorinated diol from 1,6-diiodoperfluorohexane, a process relevant to the synthesis of similar heptafluorinated alcohols. Such research is crucial for developing new synthetic routes for fluorinated compounds (Lahiouhel et al., 2001).
properties
IUPAC Name |
5,5,6,6,7,7,7-heptafluoro-3-iodoheptan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F7IO/c8-5(9,3-4(15)1-2-16)6(10,11)7(12,13)14/h4,16H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQJXBUCHIQJPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CC(C(C(F)(F)F)(F)F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546555 | |
Record name | 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89621-93-2 | |
Record name | 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.